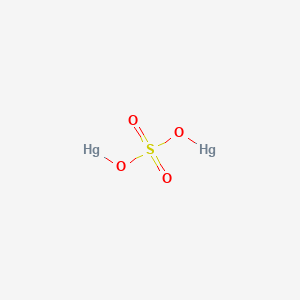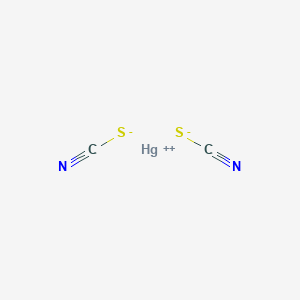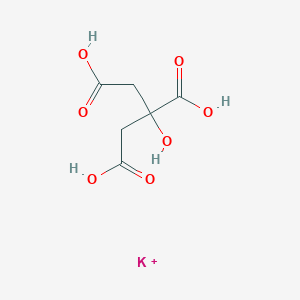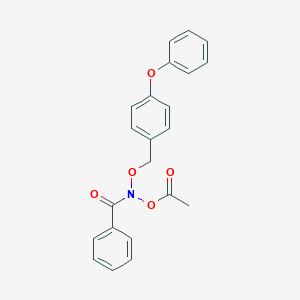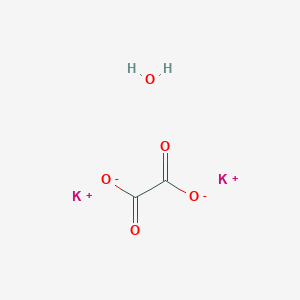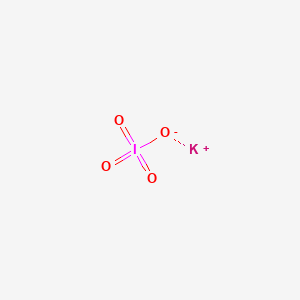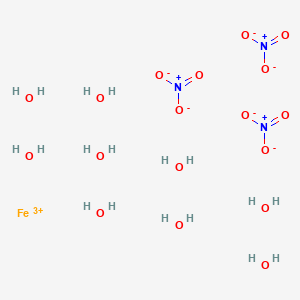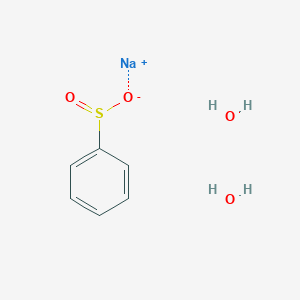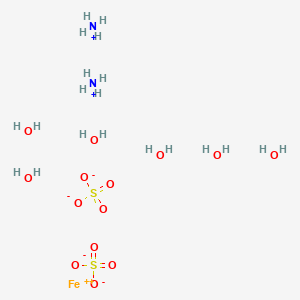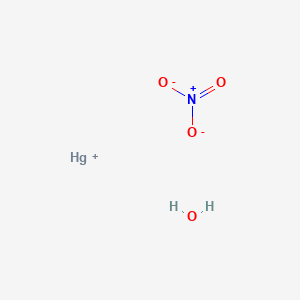
Mercury(I) nitrate monohydrate
Vue d'ensemble
Description
Mercury(I) nitrate monohydrate is a chemical compound with the formula Hg2(NO3)2·H2O. It is commonly referred to as mercurous nitrate and is known for its use in the synthesis of alkyl nitrates from alkyl halides. The compound is typically found as colorless monoclinic crystals and has a slight odor of nitric acid. It has a melting point of about 70°C, at which point it decomposes, and it is known to explode upon boiling. The density of this compound is 4.785 g/cm³. It is insoluble in alcohol and ether but soluble in water containing 1% nitric acid; with water alone, a basic salt is formed. When handling mercury(I) nitrate monohydrate, caution is advised as it is an acute poison and releases toxic mercury fumes upon decomposition. It should be protected from light and stored properly to avoid degradation .
Synthesis Analysis
The sonochemical synthesis of nanocrystalline mercury chalcogenides provides insight into the use of mercury nitrate as a precursor. In this process, mercury nitrate dissolved in ethylenediamine tetraacetic acid (EDTA) is used as the mercury source. The synthesis is simple and employs less toxic reagents than other methods. The role of the complexing agent EDTA is crucial in the formation of the nanocrystalline products .
Molecular Structure Analysis
The vibrational spectra of mercury(I) nitrate dihydrate have been studied using low-temperature single-crystal Raman spectroscopy. The study provides insights into the molecular structure, including the assignment of ν(HgO) in the 250–265 cm⁻¹ interval and the observation that there is no correlation coupling for ν(HgHg), which appears as a single band in the Raman spectra. Additionally, a rotatory mode region for the mercurous ion is identified around 40 cm⁻¹ .
Chemical Reactions Analysis
The reactions of mercury compounds with nitrate radicals have been investigated, revealing that the reaction between dimethyl mercury and NO3 leads to the transformation of dimethyl mercury into inorganic, divalent mercury. The carbon from dimethyl mercury is converted into formaldehyde, methanol, and methyl peroxynitrate, with HgO proposed as the mercury-containing product .
Physical and Chemical Properties Analysis
The crystal structure of mixed-valent basic mercury nitrate provides detailed information on the physical and chemical properties of mercury nitrates. The structure is composed of linear [O-HgII-O] and [O-HgI-HgI-O] building blocks with typical HgII-O distances around 2.06 Å and a HgI-O distance of 2.13 Å. The Hg22+ dumbbell exhibits a Hg-Hg distance of 2.5079(7) Å. The complex three-dimensional network formed by these units contains large cavities occupied by nitrate groups, which show only weak interactions with the mercury atoms .
The reaction of mercury(I) nitrate with other compounds, such as phenylmercury(II) nitrate and triphenylphosphine, has been studied, leading to the formation of adducts. The geometry around mercury(II) in these complexes is nearly T-shaped, indicating strong interactions between mercury and phosphorus atoms and weak interactions with nitrate oxygen atoms .
Applications De Recherche Scientifique
Soil Science and Agriculture
Mercury(I) nitrate monohydrate has been used in soil science research to study its effects on the growth of crops .
Application Summary
The compound was used to evaluate its effects on the growth and survival of okra (Abelmoschus esculentus), a staple economic crop .
Methods of Application
Okra seedlings were subjected to varying concentrations (30ppm, 50ppm, 70ppm and 0ppm (control)) of mercury nitrate (Hg (NO3)2) in both field and laboratory trials .
Results
The results showed that Hg (NO3)2 had little or no effects on the percentage germination of the plant after 14 days of planting in field trial . The biomass for control, 30ppm, 50ppm and 70ppm were recorded to be 3.48g, 3.83g, 4.10g and 4.38g and 0.73g, 0.89g, 1.50g and 1.53g respectively for fresh and dry weight .
Environmental Science
Mercury(I) nitrate monohydrate has been used in environmental science to study its phytotoxic effect on the germination of seed and seedling growth of pigeon pea .
Application Summary
The compound was used to test the phytotoxic effect of mercury on germination of seed and seedling growth of pigeon pea .
Methods of Application
The seeds of pigeon pea were treated with different concentrations (10, 50, 100, 150, 200, 250 and 300 ppm) of mercuric nitrate (Hg (NO3)2) solution .
Organic Chemistry
Mercury(I) nitrate monohydrate can be used as a catalyst for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids .
Application Summary
The compound is used as a catalyst in organic chemistry for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids .
Methods of Application
The specific methods of application in this context would depend on the particular reaction conditions and the substrates involved .
Results
The outcomes of these reactions would also depend on the specific reaction conditions and substrates, but the general result is the conversion of aromatic methyl groups into aldehydes and carboxylic acids .
Preparation of Other Mercury Compounds
Mercury(I) nitrate monohydrate is used in the preparation of other mercury(I) compounds .
Application Summary
The compound is used to synthesize other mercury(I) compounds, which can be used in a variety of scientific and industrial applications .
Methods of Application
The specific methods of application would depend on the particular mercury(I) compound being synthesized .
Results
The outcomes of these reactions would also depend on the specific reaction conditions and substrates, but the general result is the synthesis of other mercury(I) compounds .
Mercuration Reactions
Mercury(I) nitrate monohydrate is used in mercuration reactions .
Application Summary
The compound is used in mercuration reactions, which involve the addition of a mercury atom to a substrate .
Methods of Application
The specific methods of application would depend on the particular mercuration reaction being carried out .
Results
The outcomes of these reactions would also depend on the specific reaction conditions and substrates, but the general result is the addition of a mercury atom to the substrate .
Preparation of Mercury Fulminate
Mercury(I) nitrate monohydrate is used in the preparation of mercury fulminate .
Application Summary
The compound is used to synthesize mercury fulminate, a primary explosive .
Methods of Application
The specific methods of application would depend on the particular synthesis procedure for mercury fulminate .
Results
The outcomes of these reactions would also depend on the specific reaction conditions and substrates, but the general result is the synthesis of mercury fulminate .
Mercuration of Ketones
Mercury(I) nitrate monohydrate is used in mercuration of ketones .
Application Summary
The compound is used in mercuration reactions, which involve the addition of a mercury atom to a ketone .
Methods of Application
The specific methods of application would depend on the particular mercuration reaction being carried out .
Results
The outcomes of these reactions would also depend on the specific reaction conditions and substrates, but the general result is the addition of a mercury atom to the ketone .
Preparation of Mercury Fulminate
Mercury(I) nitrate monohydrate is used in the preparation of mercury fulminate .
Application Summary
The compound is used to synthesize mercury fulminate, a primary explosive .
Methods of Application
The specific methods of application would depend on the particular synthesis procedure for mercury fulminate .
Results
The outcomes of these reactions would also depend on the specific reaction conditions and substrates, but the general result is the synthesis of mercury fulminate .
Nitrification and Analytical Reagents
Mercury(I) nitrate monohydrate serves as nitrification and analytical reagents used in laboratories .
Application Summary
The compound is used as a nitrification and analytical reagent in various laboratory procedures .
Methods of Application
The specific methods of application would depend on the particular laboratory procedure being carried out .
Results
The outcomes of these procedures would also depend on the specific reaction conditions and substrates, but the general result is the successful completion of the laboratory procedure .
Safety And Hazards
Mercury(I) nitrate monohydrate is fatal in contact with skin and if inhaled . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
mercury(1+);nitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSQZXLTBTBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2HgNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow, hygroscopic crystals; Decomposes in water; [MSDSonline] | |
| Record name | Mercury I nitrate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mercury(I) nitrate monohydrate | |
CAS RN |
7782-86-7 | |
| Record name | Nitric acid, mercury(1+) salt, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(I) nitrate, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
